![molecular formula C19H14N4O2S2 B2538418 N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamid CAS No. 1428352-85-5](/img/structure/B2538418.png)

N-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

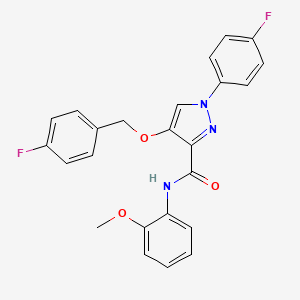

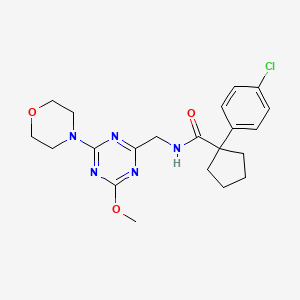

The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties, as evidenced by the research on various benzothiazole acetamide derivatives .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various electrophilic reagents. For instance, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives is achieved by reacting 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic mercapto derivatives . Similarly, N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives are synthesized using 2-chloro-N-phenylacetamide as a building block .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety and various substituents that influence the compound's biological activity. The structure of these compounds is often confirmed using spectroscopic techniques such as NMR, FTIR, and mass spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

Benzothiazole acetamides can undergo various chemical reactions, including ring annulation to form complex heterocyclic systems like thiazolo[3,2-a]pyrimidinones . The reactivity of these compounds is influenced by the presence of electrophilic centers, which can be utilized in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), are determined using techniques like UV spectroscopy. The pKa values provide insight into the compound's protonation states, which are important for understanding its behavior in biological systems . Additionally, thermal analysis methods like TG/DTA are used to study the behavior of these compounds against temperature, which is crucial for their stability and storage .

Relevant Case Studies

Several benzothiazole derivatives have been evaluated for their biological activities. For example, some N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable anticancer activity against various cancer cell lines . Other derivatives have demonstrated potent antibacterial and antifungal activities . Moreover, certain compounds have exhibited significant antioxidant and anti-inflammatory activities, which could be beneficial in the treatment of diseases associated with oxidative stress and inflammation .

Wissenschaftliche Forschungsanwendungen

Photolumineszenz- und Elektrolumineszenzeigenschaften

Die photolumineszenten und elektrolumineszenten Eigenschaften der Verbindung haben erhebliches Interesse geweckt. Forscher haben ihr Potenzial als lumineszierendes Material untersucht. Zwei Liganden, die von dieser Verbindung abgeleitet sind, BTZ-Cz-OH und BTZ-DCz-OH, sowie deren Bor-Komplexe (BTZ-Cz-BF und BTZ-DCz-BF) zeigen aufgrund des intramolekularen Protonentransfers im angeregten Zustand (ESIPT) eine grüne Emission. Nach der Koordination mit Bor-Komplexen zeigen sie eine blaugefärbte und verstärkte Emission. Diese Materialien wurden erfolgreich als Dotierstoffe in organischen Leuchtdioden (OLEDs) eingesetzt und zeigen dabei eine starke Emission, niedrige Einschaltvoltages (3,9–4,8 V) und eine verbesserte Leistung im Vergleich zu den Liganden. Insbesondere BTZ-Cz-BF bei einer Dotierungskonzentration von 10 Gew.-% zeigt die beste OLED-Leistung mit einer maximalen Leuchtkraft von 3940 cd/m², einer maximalen Stromeffizienz von 8,26 cd/A und einer maximalen externen Quanteneffizienz (EQE) von 3,34% .

Inhibition der Protein-Tyrosin-Phosphatase 1B

Forscher haben auch Derivate dieser Verbindung als potenzielle Inhibitoren der Protein-Tyrosin-Phosphatase 1B (PTP1B) untersucht. PTP1B spielt eine entscheidende Rolle bei der Regulierung der Insulin-Signalgebung und ist daher ein attraktives Ziel für die Therapie von Typ-II-Diabetes. Durch die Entwicklung und Synthese von Acetamidobenzoesäure-Derivaten zielen Wissenschaftler darauf ab, eine neue Klasse von PTP1B-Inhibitoren mit therapeutischem Potenzial zu entwickeln .

Lösungsmitteleffekte und Optoelektronik

Erstaunlicherweise haben ab-initio-Berechnungen Lösungsmitteleffekte auf Wasserstoffbrückenbindungen und Protonentransfers im angeregten Zustand aufgezeigt. Die Verbindung 2-(Benzo[d]thiazol-2-yl)-3-Methoxynaphthalen-1-ol (MMT), ein Derivat unserer Zielverbindung, wurde in diesem Zusammenhang untersucht. Das Verständnis dieser Mechanismen trägt zur Entwicklung neuer Produkte in der Optoelektronik und in der analytischen Instrumentierung bei .

Wirkmechanismus

Mode of Action

It has been observed that due to the characteristics of excited state intramolecular proton transfer (esipt), the ligand exhibits green emission in solution and solid films . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Biochemische Analyse

Biochemical Properties

The compound interacts with Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a pivotal role as a negative regulator of insulin and leptin signaling . The interaction between 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide and PTP1B is characterized by the compound’s ability to inhibit the activity of the enzyme .

Cellular Effects

2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide influences cell function by modulating insulin and leptin signaling pathways . By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, hormones that are crucial for regulating glucose and fat metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to the catalytic and second aryl binding site of PTP1B . This binding interaction results in the inhibition of PTP1B, leading to enhanced insulin and leptin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has shown good PTP1B inhibitory activity with an IC50 value of 11.17 μM . The compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .

Dosage Effects in Animal Models

The effects of 2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide vary with different dosages in animal models . The compound has shown good anti-hyperglycemic efficacy at certain dosages in streptozotocin-induced diabetic Wistar rats .

Metabolic Pathways

The compound is involved in the metabolic pathways related to glucose and fat metabolism . By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, thereby influencing these metabolic pathways .

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S2/c24-17-10-9-14(22-23-17)12-5-1-2-6-13(12)20-18(25)11-26-19-21-15-7-3-4-8-16(15)27-19/h1-10H,11H2,(H,20,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVAXIZTWBQAOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2538335.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2538337.png)

![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)

![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)